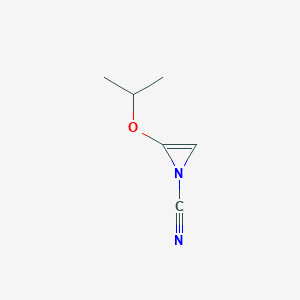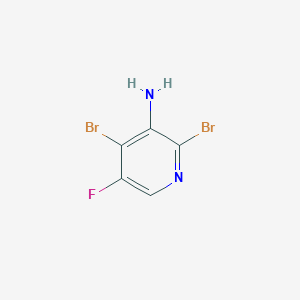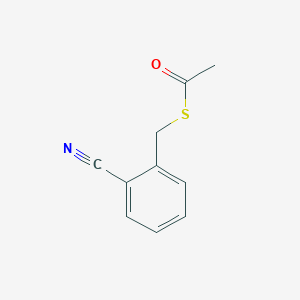
6-(tert-Butyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It features a pyridine ring substituted with a tert-butyl group at the 6-position and a keto group at the 2-position
Métodos De Preparación
The synthesis of 6-(tert-Butyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with tert-butyl lithium, followed by hydrolysis to yield the desired product. Another approach includes the cyclization of appropriate precursors under specific conditions to form the pyridinone ring with the tert-butyl group in place.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
6-(tert-Butyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-(tert-Butyl)pyridin-2-ol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(tert-Butyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of 6-(tert-Butyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
6-(tert-Butyl)pyridin-2(1H)-one can be compared with other pyridinone derivatives, such as:
2-Pyridinone: Lacks the tert-butyl group, resulting in different chemical and biological properties.
6-Methylpyridin-2(1H)-one: Substituted with a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
6-Phenylpyridin-2(1H)-one:
The uniqueness of this compound lies in its tert-butyl substitution, which imparts specific steric and electronic effects that influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
6-tert-butyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)7-5-4-6-8(11)10-7/h4-6H,1-3H3,(H,10,11) |
Clave InChI |
KEBYYKZCEJVXIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)



